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molecular formula C15H10Cl3NO2 B8617743 2'-Benzoyl-2,2,4'-trichloro-acetanilide

2'-Benzoyl-2,2,4'-trichloro-acetanilide

Cat. No. B8617743
M. Wt: 342.6 g/mol
InChI Key: RSZLFJSGIRUKCA-UHFFFAOYSA-N
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Patent
US03931226

Procedure details

Potassium cyanide (18 g) in water (150 ml) was added to a suspension of 2'-benzoyl-2,2,4'-trichloro-acetanilide (30 g) in ethanol (400 ml). The reaction was stirred overnight and after treatment with charcoal diluted with water, 2-Amino-5-chloro-3-phenyl-3H-indol-3-ol (19.57 g) was obtained as off white crystals m.p. 205°-208°C after recrystallization from acetonitrile.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#[N:2].[K+].[C:4]([C:12]1[CH:23]=[C:22]([Cl:24])[CH:21]=[CH:20][C:13]=1[NH:14][C:15](=O)C(Cl)Cl)(=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>O.C(O)C.C>[NH2:2][C:15]1[C:4]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)([OH:11])[C:12]2[C:13](=[CH:20][CH:21]=[C:22]([Cl:24])[CH:23]=2)[N:14]=1 |f:0.1|

Inputs

Step One
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(NC(C(Cl)Cl)=O)C=CC(=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C1(O)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.57 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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